(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Overview
Description
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles
Preparation Methods
The synthesis of (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization. One common method involves the reaction of pyrrolidine with pyrazole derivatives under specific conditions to form the desired compound. Industrial production methods may utilize microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry practices .
Chemical Reactions Analysis
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pH levels.
Scientific Research Applications
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The pathways involved can include inhibition of kinase activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride include:
Pyrrolopyrazine derivatives: These compounds share the pyrazole ring and have similar biological activities.
Pyrrolidin-2-one derivatives: These compounds also feature the pyrrolidine ring and are used in various medicinal applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibition properties and are used in cancer research
The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, with the CAS number 1452548-03-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
- Molecular Formula : CHClN
- Molecular Weight : 240.13 g/mol
- IUPAC Name : [5-(pyrrolidin-2-yl)-2H-pyrazol-3-yl]methanol dihydrochloride
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with pyrazole intermediates. The detailed synthetic pathways are documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial activities.
Anticancer Activity
Studies have shown that derivatives of this compound can affect cancer cell viability. For instance, in vitro tests using A549 human lung adenocarcinoma cells demonstrated varying degrees of cytotoxicity depending on structural modifications.
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
Compound A | A549 | 15.0 | Significant reduction in viability |
Compound B | HSAEC1-KT | 25.0 | Moderate cytotoxicity |
This compound | A549 | 20.0 | Comparable to standard chemotherapeutics |
The compound's activity was compared against standard treatments like cisplatin, revealing promising results in reducing cell viability without excessive toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens, including multidrug-resistant strains.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
MRSA (Methicillin-resistant Staphylococcus aureus) | 8.0 | Effective |
E. coli (Escherichia coli) | >64 | No activity |
P. aeruginosa (Pseudomonas aeruginosa) | 16.0 | Moderate activity |
The compound showed notable activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains .
Case Studies
- Anticancer Evaluation : In a study assessing various pyrazole derivatives, this compound exhibited a significant reduction in A549 cell viability at a concentration of 20 µM, suggesting its potential as a lead compound for further development .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties revealed that this compound effectively inhibited MRSA growth with an MIC of 8 µg/mL, highlighting its relevance in treating resistant infections .
Properties
IUPAC Name |
(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-5-6-4-8(11-10-6)7-2-1-3-9-7;;/h4,7,9,12H,1-3,5H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUDVYLMAOOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNC(=C2)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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